Xanthonolol

Description

A 2020 study by Huang et al. established a robust high-performance liquid chromatography (HPLC) method to quantify xanthonolol in rat plasma, enabling precise PK analysis . Key findings include:

- Linear Pharmacokinetics: Plasma concentration-time profiles followed a two-compartment open model with first-order elimination.

- Dose Proportionality: Area under the curve (AUC) values increased proportionally with intravenous doses (5, 10, and 15 mg/kg), indicating linear kinetics within this range.

The HPLC method utilized a McIlvaine buffer-based mobile phase (pH 6.4) with 18% acetonitrile and 17% methanol, achieving a lower limit of quantification (LLOQ) of 50 ng/mL . This analytical approach underscores this compound’s suitability for preclinical PK studies.

Properties

CAS No. |

37933-99-6 |

|---|---|

Molecular Formula |

C19H21NO4 |

Molecular Weight |

327.4 g/mol |

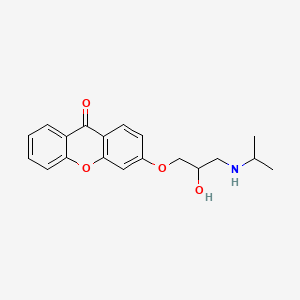

IUPAC Name |

3-[2-hydroxy-3-(propan-2-ylamino)propoxy]xanthen-9-one |

InChI |

InChI=1S/C19H21NO4/c1-12(2)20-10-13(21)11-23-14-7-8-16-18(9-14)24-17-6-4-3-5-15(17)19(16)22/h3-9,12-13,20-21H,10-11H2,1-2H3 |

InChI Key |

OLDFECRHZVIEMS-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O |

Canonical SMILES |

CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O |

Synonyms |

3-(3-isopropylamino)-2-hydroxypropoxyxanthone xanthonolol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including Xanthonolol, typically involves several key steps. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .

Industrial Production Methods: Industrial production of xanthone derivatives often employs microwave heating to enhance reaction efficiency and yield . The use of catalysts such as ytterbium, palladium, ruthenium, and copper has also been explored to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Xanthonolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and isopropylamino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 9H-Xanthen-9-one derivatives are used as intermediates in the synthesis of various bioactive compounds .

Biology: In biological research, these compounds are studied for their potential antioxidant and anti-inflammatory properties .

Medicine: Medically, xanthone derivatives have shown promise in the treatment of diseases such as cancer, Alzheimer’s, and diabetes due to their diverse pharmacological activities .

Industry: Industrially, these compounds are used in the development of dyes, pigments, and other materials due to their stable chemical structure and vibrant colors .

Mechanism of Action

The mechanism of action of Xanthonolol involves its interaction with various molecular targets and pathways. The hydroxy and isopropylamino groups play a crucial role in modulating the compound’s biological activity. For instance, the compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Xanthonolol belongs to the xanthone family, which includes compounds like α-mangostin and γ-mangostin. Key distinctions include:

- Analytical Challenges: The HPLC method for this compound employs a unique mobile phase (McIlvaine buffer with acetonitrile/methanol), whereas mangostins often require higher organic solvent ratios for elution, reflecting structural differences .

Pharmacokinetic Parameters

The table below contrasts this compound’s PK metrics with generalized data from xanthones and synthetic derivatives:

Key Observations :

- This compound exhibits a shorter t1/2 and higher CL than α-mangostin, suggesting faster metabolism and elimination.

- Linear AUC-dose proportionality aligns with synthetic derivative XD-1 but contrasts with α-mangostin’s non-linearity at higher doses.

Methodological Comparisons

This compound’s HPLC quantification method (LLOQ: 50 ng/mL) is more sensitive than techniques reported for other xanthones, such as UV-based assays for mangostins (LLOQ: 100–200 ng/mL) . This advantage supports its utility in low-concentration PK studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.